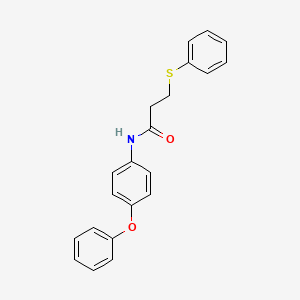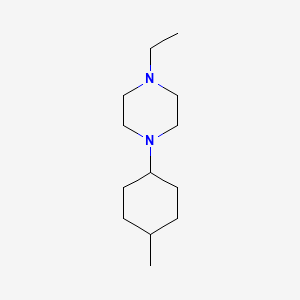![molecular formula C13H14BrN3S B5714851 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5714851.png)
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound that has been studied for its potential application in scientific research. This compound is synthesized using a specific method and has been found to have a mechanism of action that affects biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone involves the inhibition of enzymes involved in biochemical and physiological processes. Specifically, this compound has been found to inhibit the activity of bacterial enzymes involved in the biosynthesis of peptidoglycan, which is a key component of the bacterial cell wall. It has also been found to inhibit the activity of cancer cell enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to its mechanism of action. By inhibiting enzymes involved in peptidoglycan biosynthesis, this compound disrupts bacterial cell wall synthesis and can lead to bacterial cell death. By inhibiting enzymes involved in DNA replication and repair, this compound can inhibit cancer cell growth and proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its antimicrobial properties, which make it a potentially useful compound for studying bacterial infections. Another advantage is its potential use in cancer treatment, which makes it a useful compound for studying cancer cell growth and proliferation. One limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for further research on 2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone. One direction is to further study its mechanism of action and identify other enzymes that it may inhibit. Another direction is to study its potential use in combination with other antimicrobial or cancer treatments. Additionally, further research is needed to determine its toxicity and potential side effects in vivo. Finally, future research could explore the potential use of this compound in other areas of scientific research.
Métodos De Síntesis
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone is synthesized using a reaction between 4-bromobenzaldehyde and thiosemicarbazide in the presence of 2-butanone. The reaction is carried out under reflux conditions and the resulting product is purified using recrystallization.
Aplicaciones Científicas De Investigación
2-butanone [4-(4-bromophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential application in scientific research. This compound has been found to have antimicrobial properties and has been tested against various bacterial strains. It has also been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-(4-bromophenyl)-N-[(E)-butan-2-ylideneamino]-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3S/c1-3-9(2)16-17-13-15-12(8-18-13)10-4-6-11(14)7-5-10/h4-8H,3H2,1-2H3,(H,15,17)/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFMRCRKBJMEMI-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Br)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)

![N-(4-methoxyphenyl)-N'-[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5714789.png)
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
![4-[(4-isobutoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5714804.png)
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)




![2,3-dichlorobenzaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5714864.png)
![2-hydroxy-N-[3-(5-methyl-2-furyl)acryloyl]benzamide](/img/structure/B5714872.png)